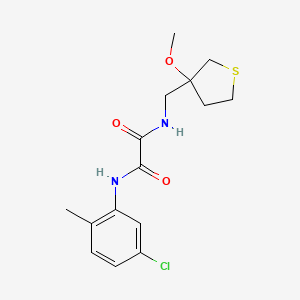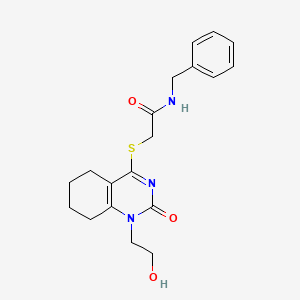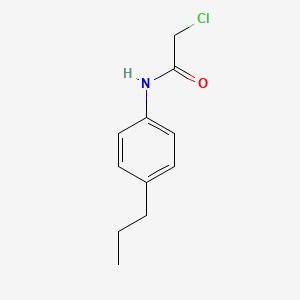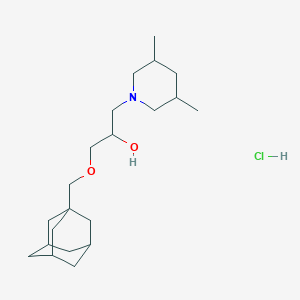![molecular formula C22H16N2O3 B2802432 1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine CAS No. 670268-34-5](/img/structure/B2802432.png)
1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine” is a complex organic molecule. It contains a phthalazine group, which is a bicyclic compound consisting of two fused benzene and pyridazine rings. Attached to this phthalazine group are a benzo[d][1,3]dioxol-5-yloxy group and a p-tolyl group. The benzo[d][1,3]dioxol-5-yloxy group is a benzodioxole (a type of ether) with an additional oxygen atom attached, making it an ether alcohol. The p-tolyl group is a toluene group substituted at the para position .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the phthalazine ring. The exact structure would depend on the specific locations of the benzo[d][1,3]dioxol-5-yloxy and p-tolyl groups on the phthalazine ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the reactivity of the functional groups present in the molecule. For example, the ether alcohol group might undergo reactions typical of alcohols and ethers, such as substitution or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the ether and alcohol groups might make the compound polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación
1. Antitumor Activity
1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine is related to a class of compounds known for their antitumor activities. Novel derivatives of this compound, such as 1,4-bis[(aminoalkyl)amino]benzo[g]phthalazine-5,10-diones, have shown cytotoxic activities comparable or superior to established antitumor agents like mitoxantrone (Gandolfi et al., 1995).
2. Antibacterial Properties
Studies have also highlighted the antibacterial potential of derivatives incorporating the phthalazine structure. For instance, compounds synthesized from 3-(1,4-Dioxo-3,4,4e,5,10,10a-hexahydro-1H-5,10-benzeno-benzo[g]phthalazin-2-yl)-3-oxo-propiononitrile showed promising antibacterial activity (Khalil et al., 2009).
3. Synthesis of Novel Derivatives
The chemical versatility of phthalazine-based compounds allows for the synthesis of a variety of novel derivatives. These derivatives, such as 1,2,4-Triazol-3-yl and 1,3,4-oxadiazol-2-yl, have been prepared using 1-oxo-1,2-dihydrophthalazin-4-carbohydrazide as a starting material, demonstrating the compound's utility in creating new chemical entities (Mahmoud et al., 2012).
4. Synthesis and Pharmacological Activity
Phthalazine-based 1,2,3-triazole derivatives have been synthesized and evaluated for their antimicrobial, antifungal, and antioxidant activities. Some of these derivatives showed significant activities, highlighting the compound's relevance in pharmacological research (Shyma et al., 2016).
5. Catalytic Applications
The compound has been used in homogeneous catalysis for synthesizing various derivatives. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide was used as a catalyst for synthesizing pyrazolo[1,2-b]phthalazine derivatives, demonstrating its application in facilitating chemical reactions (Khazaei et al., 2015).
Mecanismo De Acción
Target of Action
The primary targets of 1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine are ATP-binding cassette transporters . These transporters play a crucial role in cellular processes by transporting various molecules across extra- and intra-cellular membranes .
Mode of Action
This compound acts as a modulator of ATP-binding cassette transporters . By interacting with these targets, it can influence the transport of molecules, leading to changes in cellular processes .
Biochemical Pathways
The compound’s interaction with ATP-binding cassette transporters affects the transport of molecules across cellular membranes . This can have downstream effects on various biochemical pathways, particularly those involving the molecules transported by these transporters .
Result of Action
The modulation of ATP-binding cassette transporters by this compound can lead to changes in the transport of molecules across cellular membranes . This can result in various molecular and cellular effects, depending on the specific molecules affected .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yloxy)-4-(4-methylphenyl)phthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c1-14-6-8-15(9-7-14)21-17-4-2-3-5-18(17)22(24-23-21)27-16-10-11-19-20(12-16)26-13-25-19/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLLLXHOEKBXPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,1,3-Benzothiadiazol-5-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2802349.png)





![4-(3-Methoxypropyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2802361.png)
![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2802362.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2802364.png)


![N-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(4-ethylpiperazin-1-yl)propyl)urea](/img/structure/B2802370.png)
![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-2-cyclohexylacetic acid](/img/structure/B2802371.png)